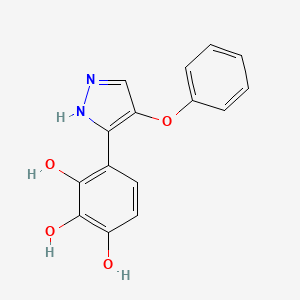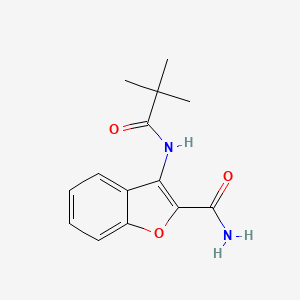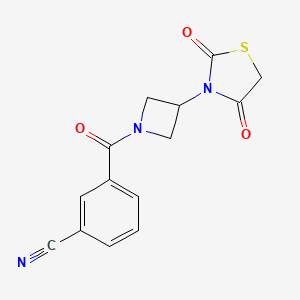
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It has a molecular formula of C15H12N2O3 .
Molecular Structure Analysis
The structure of this compound has been studied in complex with CYP121, a protein from Mycobacterium tuberculosis . The structure was determined using X-ray diffraction with a resolution of 1.50 Å .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H12N2O3 and an average mass of 268.267 Da . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Antimicrobial Properties Research has shown that derivatives similar to 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol have significant antimicrobial activities. A study synthesized a series of compounds from (E)-3-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-ones, which demonstrated considerable antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli (Shaikh et al., 2014).
Antioxidant Activity Another study explored the antioxidant potential of compounds structurally related to this compound. The research found that certain synthesized compounds exhibited excellent radical scavenging activity, comparable to that of Ascorbic acid, indicating their potential as effective antioxidants (Lavanya et al., 2014).
Molecular Structure and Properties The molecular structure and properties of compounds akin to this compound have been a subject of investigation. For instance, a study characterized the structure of a related compound using IR, 1H NMR, and mass spectral data, providing insights into its chemical properties and potential applications (Du et al., 2008).
Luminescent Properties Research into the luminescent properties of pyrazole derivatives has revealed that compounds similar to this compound exhibit interesting luminescent behaviors, making them potential candidates for applications in optoelectronic devices (Tang et al., 2014).
Catalytic Applications The catalytic capabilities of complexes containing pyrazolyl and triazolyl donor ligands have been explored, demonstrating their effectiveness in reactions such as the dihydroalkoxylation of alkynes. This suggests potential applications of this compound derivatives in catalysis (Vuong et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such as tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell shape, intracellular transport, and cell division .
Mode of Action
Related compounds have been shown to bind to the colchicine binding site of tubulin . This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and ultimately cell death .
Result of Action
If it acts similarly to related compounds, it may induce cell cycle arrest and apoptosis by disrupting microtubule dynamics .
Propriétés
IUPAC Name |
4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-11-7-6-10(14(19)15(11)20)13-12(8-16-17-13)21-9-4-2-1-3-5-9/h1-8,18-20H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJVJQXZPFJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)
![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2816134.png)
![2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2816136.png)


![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)


![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)